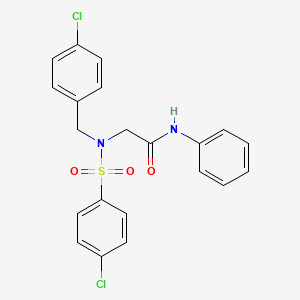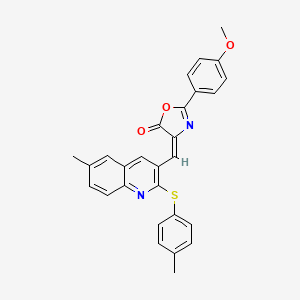
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide, also known as MPSP, is a novel compound that has gained significant attention in the field of scientific research. This compound has been synthesized using a specific method and has been studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the blood. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body. 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide has been found to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide is its potential use in the treatment of cancer and autoimmune diseases. It has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal studies. However, one of the limitations of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide. One area of research is the development of more efficient synthesis methods for 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide. Another area of research is the investigation of the potential use of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide and its potential side effects in humans.
Conclusion:
In conclusion, 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide is a novel compound that has gained significant attention in the field of scientific research. It has been synthesized using a specific method and has been studied for its potential applications in various fields. 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, and has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Further studies are needed to fully understand the potential of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide in the treatment of cancer and autoimmune diseases.
Métodos De Síntesis
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide has been synthesized using a multi-step process that involves the reaction of different chemicals. The first step involves the reaction of 4-methylpiperidine with 4-chlorobenzenesulfonyl chloride to form 4-(4-methylpiperidin-1-yl)sulfonyl)chloride. The second step involves the reaction of 4-(4-methylpiperidin-1-yl)sulfonyl)chloride with 2-(4-hydroxyphenoxy)acetic acid to form 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide (2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide).
Aplicaciones Científicas De Investigación
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(4-phenylbutan-2-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-19-14-16-26(17-15-19)31(28,29)23-12-10-22(11-13-23)30-18-24(27)25-20(2)8-9-21-6-4-3-5-7-21/h3-7,10-13,19-20H,8-9,14-18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAYIHPIRDAVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-(4-phenylbutan-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

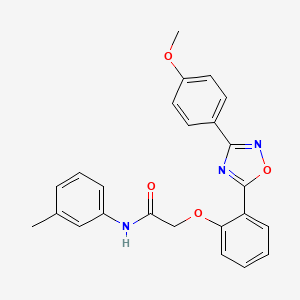
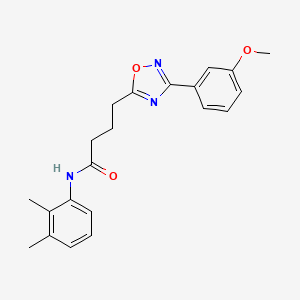
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7719855.png)

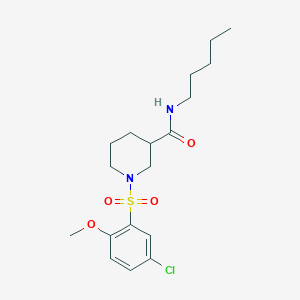

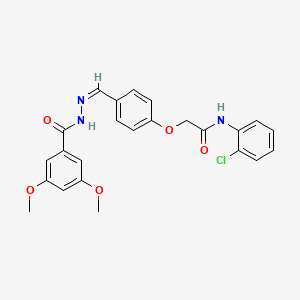


![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)

